Home > Products > Screening Compounds P111454 > 5-Aza-7-deaza Guanosine
5-Aza-7-deaza Guanosine - 67410-65-5

5-Aza-7-deaza Guanosine

Catalog Number: EVT-364328
CAS Number: 67410-65-5
Molecular Formula: C₁₀H₁₃N₅O₅
Molecular Weight: 283.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one" is a nucleoside analog that has garnered interest in the scientific community due to its structural similarity to naturally occurring nucleosides. Nucleoside analogs are often explored for their potential as therapeutic agents because they can interfere with biological processes such as nucleic acid synthesis. The research into such compounds has led to the development of inhibitors for various enzymes, including adenosine deaminase (ADA) and adenosine 5'-monophosphate deaminase (AMPDA), which are critical in purine metabolism1. Additionally, the search for new classes of inhibitors for phosphodiesterase 5 (PDE 5) has resulted in the discovery of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, which have shown promise in treating erectile dysfunction2.

Synthesis Analysis
  • Nucleobase-anion glycosylation: This method involves coupling a protected ribose derivative with a suitable imidazo[1,2-a]-1,3,5-triazin-4(8H)-one precursor. [, ] This reaction typically yields a mixture of anomers, requiring further separation and deprotection steps to obtain the desired β-D-ribofuranosyl isomer. []
  • Enzymatic synthesis using purine nucleoside phosphorylase: This approach leverages the enzyme purine nucleoside phosphorylase to directly synthesize the desired β-D-ribofuranosyl isomer in a one-pot reaction. [] This method offers high diastereoselectivity, simplifying the synthesis and purification process.
Molecular Structure Analysis

2-Amino-8-(β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P) features a heterocyclic base (imidazo[1,2-a]-1,3,5-triazin-4(8H)-one) linked to a ribofuranose sugar moiety. [, ]

  • Glycosidic bond conformation: The molecule typically adopts an anti conformation around the glycosidic bond, as observed in the crystal structure of its deoxyribose analog. []
  • Sugar puckering: The ribofuranose ring predominantly exists in a C2'-endo conformation in solution, although a shift towards a C3'-endo conformation has been observed in some cases due to the influence of fluorine substitution at the 2' position of the sugar. []
  • Hydrogen bonding: The arrangement of hydrogen bond donors and acceptors in P is crucial for its specific pairing with Z. The molecule presents an acceptor-acceptor-donor (AAD) pattern towards the complementary base, forming three hydrogen bonds. [, ]
Chemical Reactions Analysis
  • Phosphorylation: P can be enzymatically phosphorylated to its monophosphate form by a variant of the enzyme deoxyribonucleoside kinase from Drosophila melanogaster (DmdNK Q81E). [] This phosphorylation is crucial for its further conversion to the triphosphate form, which is required for enzymatic incorporation into DNA. [, ]
  • Incorporation into DNA: P, in its triphosphate form (dPTP), can be incorporated into DNA by various DNA polymerases, demonstrating its compatibility with enzymatic DNA synthesis. [, , ]
  • Restriction enzyme digestion: Specific restriction enzymes have been shown to recognize and cleave DNA sequences containing the P:Z base pair, demonstrating its potential use in expanding the repertoire of restriction enzyme sites. []
Mechanism of Action

The mechanism of action for nucleoside analogs typically involves mimicking the structure of natural nucleosides, thereby inhibiting enzymes that are essential in nucleic acid metabolism. For instance, the synthesis of C-ribosyl imidazo[2,1-f][1,2,4]triazines has been shown to result in compounds that inhibit ADA and AMPDA. The inhibition of ADA by the 3-β-D-ribofuranoside derivative of imidazo[2,1-f][1,2,4]triazine is significant, with an IC50 of 40 µM, indicating its potential as a therapeutic agent1. On the other hand, the 2-aryl-substituted imidazo[5,1-f][1,2,4]triazin-4(3H)-ones act as potent inhibitors of PDE 5, an enzyme that regulates the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE 5, these compounds maintain higher levels of cGMP, which is beneficial in conditions like erectile dysfunction2.

Applications in Various Fields

Medical Applications

The inhibition of ADA and AMPDA by C-ribosyl imidazo[2,1-f][1,2,4]triazines suggests potential applications in the treatment of diseases related to purine metabolism disorders. ADA deficiency, for example, can lead to severe combined immunodeficiency (SCID), and inhibitors of this enzyme could play a role in therapeutic strategies1. Furthermore, the discovery of potent PDE 5 inhibitors like the imidazo[5,1-f][1,2,4]triazin-4(3H)-ones has led to the development of drugs such as Vardenafil-hydrochloride (BAY 38-9456), which are used in the treatment of erectile dysfunction. These inhibitors have shown effectiveness in in vivo models and have progressed to clinical studies, highlighting their significance in medical applications2.

Pharmaceutical Development

The research into nucleoside analogs has significant implications for pharmaceutical development. The ability to synthesize and modify these compounds allows for the creation of targeted therapies with improved efficacy and reduced side effects. The development of ADA and AMPDA inhibitors could lead to new drugs for managing conditions associated with purine metabolism. Similarly, the advancement of PDE 5 inhibitors has already resulted in successful pharmaceutical products for erectile dysfunction, demonstrating the practical applications of such research1 2.

Future Directions
  • In vivo applications: While significant progress has been made in vitro, integrating P:Z into living organisms remains a major challenge. Future research will likely focus on engineering cellular machinery to accept and process this unnatural base pair. [, ]

2-Amino-8-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

    Compound Description: This compound is a fluoronucleoside analog of 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one . It features a fluorine atom at the 2' position of the arabinofuranosyl sugar moiety, which influences the sugar conformation, shifting it from the South (S) towards the North (N) conformation. This is similar to the conformational shift observed in 2′-deoxy-2′-fluoroarabinoguanosine .

2-Amino-8-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)imidazo[1,2-a][1,3,5]triazin-4(8H)-one monohydrate

    Compound Description: This compound, also a fluorinated analog of 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, exists as a monohydrate and exhibits an anti glycosyl orientation . The 2-deoxy-2-fluoroarabinofuranosyl moiety primarily adopts a C2'-endo sugar puckering (S-type), but in solution, a predominantly N conformation is observed.

4-Amino-8-(β-D-ribofuranosyl)imidazo[1,2-a]-1,3,5-triazin-2(8H)-one (5-aza-7-deaza-isoguanosine)

    Compound Description: This compound represents a purine analog with a distinct hydrogen-bonding pattern . It presents a donor-acceptor-acceptor pattern when incorporated into oligonucleotide chains, enabling it to interact with complementary pyrimidine analogs.

2-Amino-8-(1'-β-D-2'-deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (dP)

    Compound Description: Often abbreviated as dP, this compound plays a crucial role in expanding the genetic alphabet . It forms a stable base pair with 6-amino-5-nitro-3-(1′-β-d-2′-deoxyribofuranosyl)-2(1H)-pyridone (dZ) via a Watson-Crick-like geometry, offering an alternative to the natural A-T and G-C pairs. Notably, dP demonstrates good enzymatic incorporation by various DNA polymerases, including those from Families A and B . It has been successfully used in PCR reactions, exhibiting promising retention rates.

2-aminoimidazo[1,2-a]-s-triazin-4-one

    Compound Description: This compound is a guanine analog, exhibiting antiviral activity against rhinoviruses . It represents the free base form without any sugar moiety.

2-amino-8-(beta-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one (5-aza-7-deaza guanosine)

    Compound Description: This guanosine analog, also known as 5-aza-7-deaza guanosine, exhibits potent antiviral activity . Its structure closely resembles guanosine but incorporates a bridgehead nitrogen atom.

2-amino-8-(beta-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one 5'-monophosphate

    Compound Description: This compound represents the monophosphate derivative of 2-amino-8-(beta-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one, further highlighting its potential as a building block for modified nucleic acids .

6-amino-5-nitro-3-(1′-β-d-2′-deoxyribofuranosyl)-2(1H)-pyridone (dZ)

    Compound Description: Abbreviated as dZ, this pyrimidine analog serves as the complementary base for dP in the expanded genetic alphabet . It forms a stable base pair with dP through a Watson-Crick-like geometry, expanding the possibilities for information storage and retrieval in DNA. Studies have shown that dZ, when paired with dP, exhibits considerable stability and can participate in PCR reactions, indicating its potential for various biotechnological applications.

Properties

CAS Number

67410-65-5

Product Name

5-Aza-7-deaza Guanosine

IUPAC Name

2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one

Molecular Formula

C₁₀H₁₃N₅O₅

Molecular Weight

283.24 g/mol

InChI

InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1

InChI Key

ZQUTYCUKRGSIGL-AXMZGBSTSA-N

SMILES

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O

Synonyms

2-amino-8-(beta-ribofuranosyl)imidazo(1,2-a)-1,3,5-triazin-4-one
5-aza-7-deazaguanosine
ZX 2401
ZX-2401
ZX2401

Canonical SMILES

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN2C(=NC(=NC2=O)N)N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.